molecular formula C11H18Cl2N2 B1373572 [(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride CAS No. 54329-62-3

[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride

Cat. No. B1373572
CAS RN: 54329-62-3
M. Wt: 249.18 g/mol
InChI Key: UMRGGLKYYQZRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The IUPAC name of the compound is N-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride . The InChI code is 1S/C12H18N2.2ClH/c1-13-8-12-7-10-5-3-4-6-11(10)9-14(12)2;;/h3-6,12-13H,7-9H2,1-2H3;2*1H .

Scientific Research Applications

Neurological Research

  • Endogenous Amines in Parkinsonism

    Tetrahydroisoquinolines, including the mentioned compound, have been identified as novel endogenous amines in both parkinsonian and normal human brains. These compounds are analogues of substances known to produce Parkinson's disease, highlighting their potential role in understanding and treating parkinsonism (Niwa et al., 1991).

  • Neuroprotective Effects

    Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, shows potential neuroprotective effects against various neurotoxins. This suggests a possible application in treating or understanding neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Chemical Synthesis and Pharmacology

  • Redox-Annulations and Dual C-H Functionalization

    The compound undergoes redox-neutral annulations, a process involving dual C-H bond functionalization. This has implications for the development of novel synthetic routes in organic chemistry (Paul, Adili, & Seidel, 2019).

  • Synthesis of Tetrahydroquinoline Derivatives

    The compound has been used in the synthesis of various tetrahydroquinoline derivatives, which have shown interesting pharmacological properties such as analgesic and spasmolytic effects (Brossi et al., 1960).

Antidepressant Applications

  • Antidepressant-like Effects: A derivative of the compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, has shown potential as a novel antidepressant, especially in treatment-resistant depression. This suggests the compound's relevance in the field of psychopharmacology (Dhir & Kulkarni, 2011).

Safety and Hazards

The compound comes with a Material Safety Data Sheet (MSDS), which provides information on handling, storage, and emergencies . For detailed safety and hazard information, it’s recommended to refer to the MSDS.

properties

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-10-5-3-2-4-9(10)6-11(13)7-12;;/h2-5,11H,6-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGGLKYYQZRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride
Reactant of Route 2
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride
Reactant of Route 3
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride
Reactant of Route 5
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride
Reactant of Route 6
[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride

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